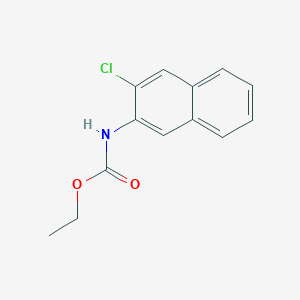
Ethyl 3-chloronaphthalene-2-carbamate
Cat. No. B8348414
M. Wt: 249.69 g/mol
InChI Key: ZSICYKKSKFDWIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07202364B2
Procedure details


To a solution of 1.70 g of 3-chloro-2-naphthoic acid (8.23 mmol) in 50 mL of 1,4-dioxane is added 2.3 mL of triethylamine (16.45 mmol) followed by 2.7 mL of DPPA (12.34 mmol). The mixture is stirred for 2 hours at room temperature under an atmosphere of nitrogen. Then 4.8 mL (82.3 mmol) of EtOH is added and the reaction is heated to reflux and stirred for an additional 2 hours. The solvents are evaporated in vacuo and the remaining residue is dissolved in 50 mL of EtOAc and washed with 20 mL of 5% aqueous citric acid, 20 mL of 5% Na2CO3 and dried over MgSO4. The solvents are evaporated to give a residue that is purified by flash chromatography on silica gel (50% CH2Cl2/hexane) to give N-(3-chloro-2-naphthyl)carbamic acid ethyl ester as a yellow oil.





Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3](C(O)=O)=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.C([N:17]([CH2:20]C)CC)C.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:29])=CC=1.[CH3:39][CH2:40][OH:41]>O1CCOCC1>[CH2:40]([O:41][C:20](=[O:29])[NH:17][C:3]1[C:2]([Cl:1])=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=1)[CH3:39]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.7 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=CC2=CC=CC=C2C1)C(=O)O
|
|
Name
|
|
|
Quantity
|
2.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
2.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
|
Step Three
|
Name
|
|
|
Quantity
|
4.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred for 2 hours at room temperature under an atmosphere of nitrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for an additional 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvents are evaporated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the remaining residue is dissolved in 50 mL of EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 20 mL of 5% aqueous citric acid, 20 mL of 5% Na2CO3
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvents are evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a residue that
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is purified by flash chromatography on silica gel (50% CH2Cl2/hexane)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(NC1=CC2=CC=CC=C2C=C1Cl)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
